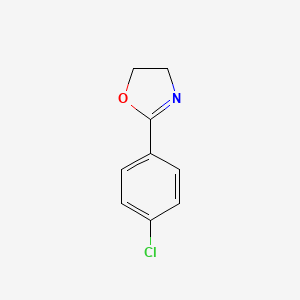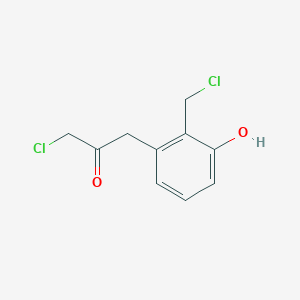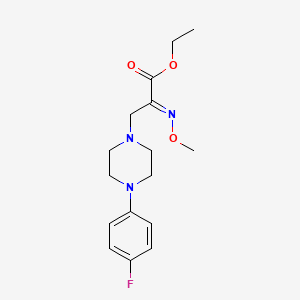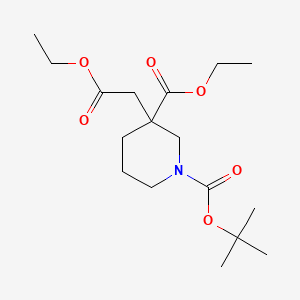
Methyltetrazine-amino-PEG3-CH2CH2COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amino-PEG3-CH2CH2COOH is a compound that combines a methyltetrazine moiety with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. This compound is known for its bioorthogonal properties, making it highly valuable in various scientific applications, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG3-CH2CH2COOH typically involves the following steps:
Formation of Methyltetrazine: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a tetrazine ring through cycloaddition reactions.
PEG Linker Attachment: The PEG3 linker is then attached to the methyltetrazine moiety through amide bond formation. This step requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxylic acid group on the PEG linker.
Introduction of Carboxylic Acid Group: Finally, the carboxylic acid group is introduced at the end of the PEG linker through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-amino-PEG3-CH2CH2COOH undergoes various chemical reactions, including:
Bioorthogonal Reactions: The methyltetrazine moiety is known for its ability to participate in bioorthogonal reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO) derivatives.
Substitution Reactions: The amino group on the PEG linker can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Substitution Reactions: These reactions may require the use of electrophiles such as alkyl halides or acyl chlorides, along with appropriate bases or catalysts.
Major Products Formed
Bioorthogonal Conjugates: The primary products formed from the IEDDA reaction are bioorthogonal conjugates, which are valuable for imaging and labeling applications.
Substituted Derivatives: Substitution reactions yield various substituted derivatives of this compound, depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyltetrazine-amino-PEG3-CH2CH2COOH has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action of Methyltetrazine-amino-PEG3-CH2CH2COOH involves its participation in bioorthogonal reactions. The methyltetrazine moiety reacts with TCO derivatives through the IEDDA reaction, forming stable covalent bonds. This reaction is highly selective and occurs rapidly under physiological conditions, making it ideal for in vivo applications . The PEG linker enhances the solubility and biocompatibility of the compound, while the carboxylic acid group allows for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
Methyltetrazine-PEG3-amine: Similar to Methyltetrazine-amino-PEG3-CH2CH2COOH but lacks the carboxylic acid group.
Methyltetrazine-amido-PEG3-DBCO: Contains a dibenzocyclooctyne (DBCO) group instead of the carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a methyltetrazine moiety, a PEG3 linker, and a carboxylic acid group. This combination provides the compound with enhanced solubility, biocompatibility, and the ability to participate in bioorthogonal reactions, making it highly versatile for various scientific applications .
Propiedades
Fórmula molecular |
C20H27N5O6 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
3-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H27N5O6/c1-15-22-24-20(25-23-15)17-4-2-16(3-5-17)14-21-18(26)6-8-29-10-12-31-13-11-30-9-7-19(27)28/h2-5H,6-14H2,1H3,(H,21,26)(H,27,28) |
Clave InChI |
HURINZSTZUOZTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


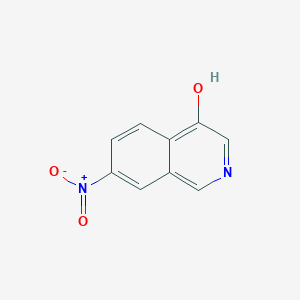

![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)
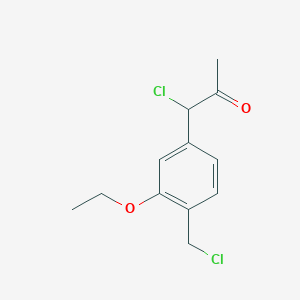

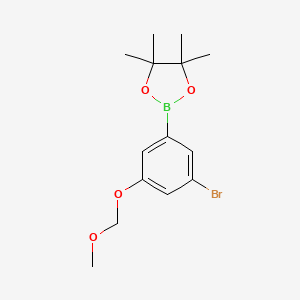
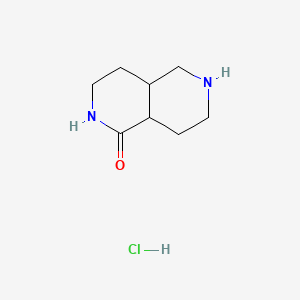
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)
